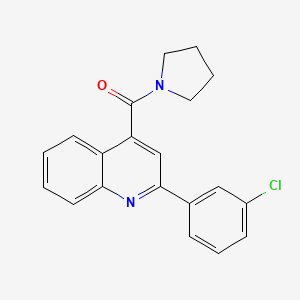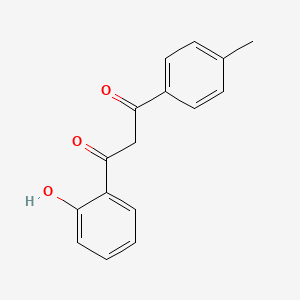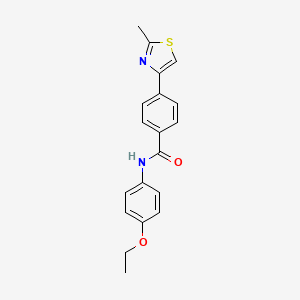
4-(5-chloro-2-methylphenyl)-N-methyl-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-chloro-2-methylphenyl)-N-methyl-1-piperazinecarbothioamide, also known as CMPT, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperazinecarbothioamide derivatives and has shown potential in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-methyl-1-piperazinecarbothioamide involves the inhibition of carbonic anhydrase, which catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This compound binds to the zinc ion in the active site of the enzyme, thereby preventing the formation of the enzyme-substrate complex. This inhibition leads to a decrease in the production of bicarbonate ions, which results in an increase in the concentration of carbon dioxide in the body.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been used to study the role of carbonic anhydrase in the regulation of acid-base balance, respiration, and ion transport. This compound has also been shown to have anticonvulsant and analgesic effects, which have been attributed to its ability to modulate the activity of ion channels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(5-chloro-2-methylphenyl)-N-methyl-1-piperazinecarbothioamide is its ability to selectively inhibit the activity of carbonic anhydrase. This specificity has allowed researchers to study the role of this enzyme in various biological processes. However, this compound has some limitations as well. It has been shown to have low solubility in water, which can make it difficult to work with in some experiments. Additionally, this compound has been shown to have some toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research involving 4-(5-chloro-2-methylphenyl)-N-methyl-1-piperazinecarbothioamide. One area of interest is the development of new derivatives of this compound that have improved solubility and reduced toxicity. Another area of interest is the study of the role of carbonic anhydrase in cancer, as this enzyme has been shown to be involved in the regulation of tumor growth and metastasis. Additionally, this compound has been shown to have potential as a treatment for epilepsy and neuropathic pain, and further research in these areas may lead to the development of new therapeutics.
Méthodes De Synthèse
The synthesis of 4-(5-chloro-2-methylphenyl)-N-methyl-1-piperazinecarbothioamide involves the reaction of 5-chloro-2-methylbenzoyl chloride with N-methylpiperazine in the presence of sodium hydride and carbon disulfide. The resulting product is then treated with ammonium hydroxide to obtain this compound as a white solid. The purity of the compound can be further improved by recrystallization.
Applications De Recherche Scientifique
4-(5-chloro-2-methylphenyl)-N-methyl-1-piperazinecarbothioamide has been extensively used in scientific research as a tool for studying various biological processes. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition has been used to study the role of carbonic anhydrase in various physiological processes, such as respiration and acid-base regulation.
Propriétés
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-methylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3S/c1-10-3-4-11(14)9-12(10)16-5-7-17(8-6-16)13(18)15-2/h3-4,9H,5-8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLARSUQPDXZQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzimidazol-2-ylthio)-N'-[1-(4-methoxyphenyl)ethylidene]propanohydrazide](/img/structure/B5813451.png)
![(3,4-difluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5813459.png)

![1-(4-bromobenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5813467.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5813492.png)
![{2-[(4-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B5813495.png)


![1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5813509.png)
![1-[(5-nitro-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5813510.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5813511.png)

![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-furamide](/img/structure/B5813523.png)